molecular formula C22H29NO6 B4677178 ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4677178
M. Wt: 403.5 g/mol
InChI Key: BJYLPCZINYCZTN-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative with a structurally complex substitution pattern. The core 2H-chromen-2-one (coumarin) scaffold is modified at three positions:

  • Position 2: A ketone group (2-oxo).
  • Position 3: An ethyl propanoate ester (-CH2CH2COOEt).
  • Position 7: A 2-(diethylamino)-2-oxoethoxy substituent (-OCH2CON(C2H5)2).
  • Positions 4 and 8: Methyl groups.

This compound’s structural uniqueness lies in the 7-position substituent, which introduces a tertiary amide (diethylamino-2-oxoethoxy) group. This modification distinguishes it from simpler coumarin derivatives and likely influences its physicochemical properties, such as solubility and lipophilicity.

Properties

IUPAC Name

ethyl 3-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO6/c1-6-23(7-2)19(24)13-28-18-11-9-16-14(4)17(10-12-20(25)27-8-3)22(26)29-21(16)15(18)5/h9,11H,6-8,10,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYLPCZINYCZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a complex organic compound, is a member of the chromenone derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C22H29NO6
  • Molecular Weight : Approximately 335.34 g/mol
  • Structural Features : The compound features a chromenone core, which is significant for its interaction with various biological targets.

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The compound's structure suggests potential interactions with enzymes or receptors, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to cancer progression.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds within the chromenone family have shown cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : Studies suggest that these compounds may induce apoptosis through caspase activation and modulation of mitochondrial pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Preliminary studies suggest:

  • Cytokine Inhibition : this compound may reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of chromenone derivatives:

  • Study on Cytotoxicity :
    • A study demonstrated that chromenone derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxicity.
  • Inflammation Model :
    • In an animal model of inflammation, administration of related compounds resulted in decreased swelling and reduced levels of inflammatory markers.
  • Mechanistic Study :
    • Research utilizing molecular docking simulations suggested that this compound binds effectively to target proteins involved in cancer progression.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the chromenone core.
  • Introduction of the diethylamino group via alkylation.
  • Esterification to yield the final product.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, various analytical methods are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirm molecular structure
High-performance liquid chromatography (HPLC)Assess purity
Mass Spectrometry (MS)Determine molecular weight

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound features the most complex 7-position substituent, incorporating a tertiary amide (diethylamino-2-oxoethoxy). The 2-oxopropoxy substituent (C19H22O6, ) replaces the hydroxy group with a ketone-containing ether chain, increasing molecular weight by ~38 g/mol compared to the hydroxy analog.

Molecular Weight Trends: The target compound’s molecular weight (~434.5 g/mol) is significantly higher than analogs due to the bulky diethylamino-2-oxoethoxy group. This could reduce aqueous solubility but improve membrane permeability .

Functional Group Implications: Hydroxy substituents (e.g., C17H20O5, ) confer polarity, favoring aqueous solubility but limiting lipid bilayer penetration. Ethyl propanoate at the 3-position is conserved in three compounds, suggesting its role as a stabilizing ester moiety for synthetic or metabolic purposes .

Implications of Substituent Variations

  • Solubility: The diethylamino group in the target compound likely enhances solubility in polar organic solvents (e.g., DMSO) but reduces water solubility compared to hydroxy-substituted analogs.
  • Synthetic Accessibility: The hydroxy-substituted analogs (e.g., C17H20O5) are synthetically simpler, as the diethylamino-2-oxoethoxy group requires multi-step functionalization .

Research Tools and Structural Characterization

The structural determination of such compounds likely employs crystallographic software like SHELXL () for refinement and WinGX/ORTEP () for visualization. These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, critical for understanding substituent effects on crystal packing and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

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